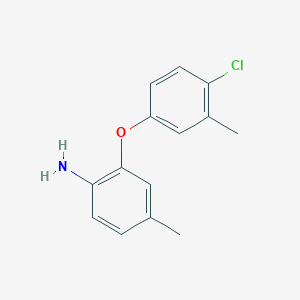

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine

Description

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine (CAS 946683-52-9) is an aniline derivative featuring a phenoxy group substituted with chlorine and methyl groups at specific positions. The compound’s structure comprises a central benzene ring linked to a phenoxy moiety substituted with a chlorine atom at the para position and a methyl group at the meta position.

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-6-13(16)14(7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNDIGYRXSCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 4-methylphenylamine.

Etherification: The 4-chloro-3-methylphenol is reacted with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 2-(4-chloro-3-methylphenoxy)-4-methylphenol.

Amination: The resulting phenoxy compound is then subjected to amination using 4-methylphenylamine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenoxyamines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anthelmintic activities.

Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.

Industry: Utilized in the production of herbicidal ionic liquids and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The closest analog to 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine is 2-(4-Chloro-3,5-dimethylphenoxy)-4-methylaniline (CAS 946729-04-0) . The key difference lies in the addition of a methyl group at the 5-position of the phenoxy ring (Table 1).

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS Number | Substituents on Phenoxy Ring | Aniline Substituent |

|---|---|---|---|

| 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine | 946683-52-9 | 4-Cl, 3-CH₃ | 4-CH₃ |

| 2-(4-Chloro-3,5-dimethylphenoxy)-4-methylaniline | 946729-04-0 | 4-Cl, 3-CH₃, 5-CH₃ | 4-CH₃ |

The additional methyl group in the latter compound could increase lipophilicity, as alkyl groups typically enhance hydrophobic interactions. Such differences are critical in drug design, where logP (partition coefficient) influences bioavailability .

Functional Group Variations: Carbamates vs. Anilines

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) differ in functional groups, replacing the aniline group with carbamate linkages. These carbamates exhibit higher polarity due to the carbonyl and urethane groups, which may reduce membrane permeability compared to the aniline derivative. Studies on such compounds emphasize lipophilicity measurements via HPLC, highlighting methodologies applicable to evaluating 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine’s properties .

Heterocyclic Analogs: Oxazole Derivatives

Heterocyclic analogs like (2-(4-Chlorophenyl)oxazol-4-YL)methanamine (CAS 81935-22-0) replace the phenoxy-aniline scaffold with an oxazole ring. Such structural diversity underscores the importance of ring systems in modulating chemical behavior.

Research Findings on Substituent Effects

Lipophilicity and Solubility

The presence of chlorine and methyl groups in 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine likely confers moderate lipophilicity, as observed in related chloro-methyl-substituted aromatics . For example, carbamate derivatives with similar substituents showed log k values (HPLC-derived lipophilicity indices) ranging from 2.1 to 3.8, depending on alkyl chain length . While direct data for the target compound are unavailable, its structure suggests a log k comparable to mid-range carbamates (e.g., log k ≈ 2.5–3.0).

Steric and Electronic Influences

- Steric Effects: The 3-methyl group on the phenoxy ring may hinder rotational freedom, stabilizing specific conformations. In contrast, the 3,5-dimethyl analog could exhibit even greater steric bulk, possibly reducing reactivity in nucleophilic substitution reactions.

- Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to specific positions. Methyl groups, being electron-donating, counteract this effect, creating regions of varied electron density.

Biological Activity

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique phenoxy and aniline moieties, has been studied for various pharmacological effects, including its role in enzyme inhibition and receptor interactions.

Chemical Structure

The chemical structure of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine can be represented as follows:

This structure features:

- A chlorinated phenoxy group (4-chloro-3-methylphenoxy)

- An aniline group (4-methylphenylamine)

The biological activity of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as a competitive inhibitor, altering the activity of these targets, which can lead to various therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have suggested that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : There is ongoing research into the anticancer effects of compounds in this class, with preliminary data indicating potential efficacy against certain cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Studies : In a study examining the antimicrobial activity of chlorinated phenoxy compounds, 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

- Cancer Cell Line Testing : A case study involving the testing of this compound against breast cancer cell lines revealed that it could induce apoptosis in cancer cells at micromolar concentrations, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine | Structure | Antimicrobial, Anticancer |

| 4-Methyl-2-(3-pyridinyloxy)aniline | Structure | Enzyme inhibition |

| 1H-Inden-5-ol | Structure | Antimicrobial |

The comparative analysis shows that while 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine shares structural similarities with other compounds, its unique combination of functional groups contributes to its distinct biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.